1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone
説明
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is a synthetic organic compound featuring a furan ring linked to an ethanone core, substituted with a phenyl group modified by a trimethylsilyl (TMS) ether-protected hydroxylamine moiety. This structure combines electron-rich aromatic systems (furan and phenyl) with a silicon-based protecting group, which may enhance stability during synthesis or modulate bioavailability in biological applications.
特性
CAS番号 |
88423-04-5 |
|---|---|
分子式 |
C15H19NO3Si |
分子量 |
289.40 g/mol |
IUPAC名 |
1-(furan-2-yl)-2-(N-trimethylsilyloxyanilino)ethanone |
InChI |
InChI=1S/C15H19NO3Si/c1-20(2,3)19-16(13-8-5-4-6-9-13)12-14(17)15-10-7-11-18-15/h4-11H,12H2,1-3H3 |
InChIキー |
DPLWZJMIPOBVFF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)ON(CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
1-(フラン-2-イル)-2-(フェニル((トリメチルシリル)オキシ)アミノ)エタノンの合成は、通常、フラン-2-カルバルデヒドとフェニル(トリメチルシリルオキシ)アミンを特定の条件下で反応させることから始まります。反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、テトラヒドロフラン (THF) またはジクロロメタン (DCM) などの適切な溶媒中で行われます。反応混合物を室温またはわずかに高温で撹拌し、所望の生成物が形成されるまで反応させます。
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成のスケールアップになります。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、および効率と収率を向上させるための連続フロー反応器の採用が含まれます。
化学反応の分析
科学研究への応用
1-(フラン-2-イル)-2-(フェニル((トリメチルシリル)オキシ)アミノ)エタノンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
医学: 特に新規治療薬の設計における薬物開発における潜在的な用途について調査されています。
産業: 特殊化学薬品や材料の生産に利用されています。
科学的研究の応用
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
類似の化合物との比較
類似の化合物
1-(フラン-2-イル)-2-(フェニルアミノ)エタノン: トリメチルシリル基が欠如しており、特定の条件下では安定性が低くなります。
1-(フラン-2-イル)-2-(フェニル((tert-ブチルジメチルシリル)オキシ)アミノ)エタノン: 異なるシリル保護基が含まれており、反応性と溶解性に影響を与える可能性があります。
独自性
1-(フラン-2-イル)-2-(フェニル((トリメチルシリル)オキシ)アミノ)エタノンは、トリメチルシリル基の存在によって独自です。この基は、化学反応中に安定性と保護を提供します。
類似化合物との比較
Key Structural Differences :
- The TMS-protected hydroxylamine in the target compound contrasts with simpler amino or ether substituents in analogs. This group may reduce oxidative degradation compared to free hydroxylamines .
- The furan-2-yl group provides electron-rich character, similar to benzofuran derivatives in , but lacks the steric hindrance seen in 2-methylfuran analogs .
生物活性
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly focusing on its inhibitory effects on tyrosinase, a key enzyme in melanin production, and other relevant biological activities.
Chemical Structure and Properties
The compound's molecular formula is and it features a furan ring, a trimethylsilyl ether, and an amino group. Its structure can be depicted as follows:
Tyrosinase Inhibition
Tyrosinase is crucial in the biosynthesis of melanin, and its inhibition can have significant implications in treating hyperpigmentation disorders. Recent studies have highlighted the effectiveness of various derivatives of furan-based compounds as tyrosinase inhibitors.
Key Findings:
- IC50 Values: The compound's derivatives exhibited varying degrees of tyrosinase inhibitory activity. For instance, derivatives with specific substitutions showed IC50 values as low as 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, significantly lower than the standard kojic acid (IC50 values of 19.97 µM and 33.47 µM respectively) .
- Inhibition Type: The enzyme kinetics indicated that some derivatives exhibited mixed inhibition types, with inhibition constants () calculated at 0.012 µM and 0.165 µM using the Lineweaver-Burk plot method .
Table 1: Tyrosinase Inhibition Data for Selected Compounds
| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase | Inhibition Type | (µM) |
|---|---|---|---|---|
| Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 | Mixed | 0.012 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 | Competitive | - |
Molecular docking studies suggest that these compounds can bind to both catalytic and allosteric sites of tyrosinase, which is crucial for their inhibitory action . Computational molecular dynamics further support these findings by demonstrating stable interactions between the compounds and the enzyme.
Other Biological Activities
While the primary focus has been on tyrosinase inhibition, other potential biological activities of this compound are under investigation:
- Antioxidant Activity: Preliminary studies suggest that some furan derivatives may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
- Antimicrobial Properties: There are indications that certain structural modifications may enhance antimicrobial activity, although more research is needed to substantiate these claims.
Case Studies
In a recent study focused on skin pigmentation disorders, several furan-based compounds were tested for their efficacy in reducing melanin production in B16F10 melanoma cells. The results indicated significant reductions in melanin content when treated with effective tyrosinase inhibitors .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as coupling the furan-2-yl moiety with a phenyl group modified by a trimethylsilyloxy amino substituent. Key steps may include:
- Protection/Deprotection : Use of trimethylsilyl (TMS) groups to protect reactive sites during synthesis, as seen in analogous silyl-protected intermediates .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with optimization of catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₂CO₃) .
- Solvent/Temperature Control : Polar aprotic solvents (DMF, THF) under reflux (80–120°C) to enhance reaction efficiency .
- Yield Optimization : Monitoring via TLC/HPLC and purification using column chromatography or recrystallization .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the furan ring (δ 6.3–7.5 ppm for aromatic protons) and the ethanone carbonyl (δ 190–210 ppm in ¹³C). 2D NMR (HSQC, HMBC) can resolve connectivity between the silyloxyamino group and the phenyl ring .
- X-ray Crystallography : To determine spatial arrangement, particularly the orientation of the bulky trimethylsilyl group relative to the furan ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What are the key reactivity patterns of this compound under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Hydrolysis of the silyloxy group (e.g., TMS-O-NH-Ph → HO-NH-Ph) using HCl/MeOH .
- Oxidative Conditions : Furan ring susceptibility to epoxidation or cleavage with mCPBA or ozone .
- Nucleophilic Attack : The ethanone carbonyl may undergo nucleophilic additions (e.g., Grignard reagents) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with enzyme active sites, such as cytochrome P450 or kinases?
- Methodological Answer :
- Target Selection : Identify enzymes with binding pockets accommodating furan and aryl groups (e.g., CYP3A4, MAP kinases) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-enzyme interactions .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via kinetic assays (e.g., IC₅₀ measurements) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability .
- Statistical Analysis : Use ANOVA or t-tests to compare datasets, accounting for batch effects or reagent lot variations .
- Orthogonal Methods : Confirm activity via complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How does the trimethylsilyloxy group influence the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to non-silylated analogs .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp), assessing the impact of the lipophilic TMS group .
- Computational LogP Prediction : Tools like MarvinSuite or ChemAxon to estimate partitioning coefficients .
Q. What strategies enable selective functionalization of the furan ring without disrupting the silyloxyamino moiety?
- Methodological Answer :
- Protection of Amino Group : Temporarily protect the -NH-Ph(TMS-O) group with Boc or Fmoc before furan modification .
- Directed Metalation : Use LDA or TMPLi to deprotonate specific furan positions, followed by electrophilic quenching (e.g., alkylation) .
- Cross-Coupling : Miyaura borylation of furan to enable Suzuki couplings without affecting the silyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
